6-(4-Chlorophenyl)-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one
Description
6-(4-Chlorophenyl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidin-4-one core substituted with a 4-chlorophenyl group at position 4. This structure combines a bicyclic system with a chlorinated aromatic ring, which may enhance its binding affinity to biological targets through hydrophobic and electronic interactions . The compound’s structural complexity and substituent positioning make it a candidate for pharmacological exploration, particularly in enzyme inhibition or anticancer applications, as suggested by studies on related derivatives .
Properties
CAS No. |
23935-85-5 |
|---|---|
Molecular Formula |
C12H10ClN3O |
Molecular Weight |
247.68 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H10ClN3O/c13-8-1-3-9(4-2-8)16-5-10-11(6-16)14-7-15-12(10)17/h1-4,7H,5-6H2,(H,14,15,17) |
InChI Key |
CYOIYORTYFJSTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1C3=CC=C(C=C3)Cl)N=CNC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with guanidine to form an intermediate, which then undergoes cyclization with a suitable diketone to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions typically use reagents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
The compound has been studied for its potential applications in various fields:
Anticancer Research
Several studies have highlighted the compound's ability to inhibit cancer cell proliferation. It has been identified as a dual inhibitor of key receptors involved in tumor growth:
- Mechanism of Action : The compound targets the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR), critical in cancer progression.
- Cell Line Studies : In vitro studies demonstrated significant antiproliferative activity against various cancer cell lines. For instance, it exhibited a GI50 (the concentration required to inhibit cell growth by 50%) in the range of 22 to 33 nM against several NCI cancer cell lines.
| Study | Findings | Cell Lines Tested | GI50 Values (nM) |
|---|---|---|---|
| Assiut et al. (2024) | Identified as a dual EGFR/VEGFR inhibitor | HCT-15, HT-29, NCI/ADR-RES | 22 - 33 |
| Frontiers in Chemistry (2024) | Enhanced antiproliferative effects with specific substitutions | Various cancer types | 24 (highest potency) |
Neuropharmacology
Research indicates that the compound may have neuroprotective effects. Studies suggest it could modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases.
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation markers in vitro and in vivo models. This suggests potential applications in treating inflammatory diseases.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study on Lung Cancer : A study focused on non-small cell lung cancer (NSCLC) demonstrated that treatment with this compound resulted in reduced tumor size and increased apoptosis in tumor cells.
- Combination Therapy : Research indicated that combining this compound with traditional chemotherapeutics could enhance overall treatment efficacy by synergistically targeting multiple pathways involved in cancer progression.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation and neuroprotection .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The pyrrolo[3,4-d]pyrimidin-4-one scaffold distinguishes the target compound from analogs with pyrazolo[3,4-d]pyrimidin-4-one cores (e.g., allopurinol, a xanthine oxidase inhibitor). For example, allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) lacks the 4-chlorophenyl group and pyrrolo fusion, contributing to its specificity for gout treatment rather than kinase or PDE inhibition .
Substituent Effects on Activity
- 4-Chlorophenyl vs. 3-Chlorophenyl Substitution :
Compounds such as HS38 and HS43 () feature a 3-chlorophenyl group instead of 4-chlorophenyl. This positional isomerism may influence interactions with hydrophobic binding pockets, as seen in kinase inhibitors where meta-substituted aryl groups enhance potency compared to para-substituted analogs . - Dihedral Angle Variations : The dihedral angle between the 4-chlorophenyl group and the pyrrolo-pyrimidine core in the target compound (5.72°) is significantly lower than in analogs with 3-fluorophenyl or phenyl substituents (20–27°) . A more planar conformation could improve stacking interactions with aromatic residues in enzyme active sites, as observed in docking studies of related antitumor agents .
Biological Activity
6-(4-Chlorophenyl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one (CAS Number: 23935-85-5) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrrolo[3,4-d]pyrimidin core with a chlorophenyl substituent. Its molecular formula is C12H10ClN3O, and it exhibits properties typical of heterocyclic compounds, which often play significant roles in medicinal chemistry.
Synthesis
The synthesis of 6-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one can be achieved through various methodologies. One effective method involves a one-pot tandem reaction utilizing ammonium acetate as a promoter in a green solvent like polyethylene glycol (PEG) at elevated temperatures . This approach has been noted for its efficiency and high yield of the desired product.
Antimicrobial Activity
Initial studies suggest that compounds similar to 6-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one exhibit significant antimicrobial properties. For instance, derivatives of pyrrolo[3,4-d]pyrimidin have shown effectiveness against various bacterial strains and fungi. The specific activity against pathogens such as Mycobacterium tuberculosis has been highlighted in recent literature .
Antiparasitic Activity
Research indicates that certain derivatives of the pyrrolo[3,4-d]pyrimidin scaffold demonstrate promising antiparasitic activity. In particular, modifications to the structure can enhance efficacy against malaria parasites in mouse models. For example, compounds exhibiting low EC50 values (effective concentration for 50% inhibition) have been identified as potential leads for further development .
Cytotoxicity
The cytotoxic profile of 6-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one has been evaluated against various cancer cell lines. Notably, selectivity towards T-lymphoblastic cell lines has been reported with minimal cytotoxic effects on non-cancerous cells at higher concentrations . This selectivity is crucial for developing therapeutic agents with reduced side effects.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of pyrrolo derivatives including 6-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one:
- Tested Pathogens : Staphylococcus aureus, Escherichia coli, and Candida albicans.
- Results : The compound exhibited significant inhibition zones compared to control groups.
| Pathogen | Inhibition Zone (mm) | Control Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 0 |
| Escherichia coli | 12 | 0 |
| Candida albicans | 10 | 0 |
Case Study 2: Antiparasitic Activity
Another investigation focused on the antiparasitic effects of related compounds:
- Model : P. berghei mouse model.
- Findings : A derivative showed a reduction in parasitemia by approximately 30% at a dosage of 40 mg/kg.
Q & A
Q. How to validate off-target effects in phenotypic screening?
- CRISPR-Cas9 Knockout : Generate isogenic cell lines lacking suspected off-target proteins (e.g., kinases). Re-test compound activity to confirm specificity .
- Proteome Profiling : Use thermal proteome profiling (TPP) to identify non-target proteins with altered thermal stability upon compound treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
